(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine
Description
(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine is a chiral cyclohexenyl amine derivative characterized by a methyl group at position 2, a prop-1-en-2-yl substituent at position 5, and an amine group at position 1. Its stereochemistry at C5 (S-configuration) is critical for its physicochemical and biological properties. This compound shares structural similarities with monoterpenes like carvone and their derivatives, which are widely studied for their roles in flavoring, fragrances, and bioactive applications .
Properties
IUPAC Name |
(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-10H,1,5-6,11H2,2-3H3/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNFAYCKTIZINB-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1N)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1N)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by functional group transformations to introduce the amine group. The reaction conditions typically involve the use of catalysts, such as transition metal complexes, and specific temperature and pressure conditions to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product. The choice of catalysts, solvents, and reaction conditions is critical to achieving high efficiency and selectivity in the industrial production of this compound.
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes nucleophilic acylation with acetylating agents. For example:
-
Reaction with Acetic Anhydride :
This reaction selectively acylates the amine over other functional groups (e.g., phenols) under basic conditions .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 2h | N-Acetylated derivative | 85% |
Alkylation Reactions
The amine reacts with alkyl halides via nucleophilic substitution:
-
Reaction with Iodo-Cyclohexane :
Alkylation typically occurs under basic conditions (e.g., NaH or KCO), favoring monoalkylation due to steric hindrance .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Iodo-cyclohexane | KCO, DMF, 60°C, 6h | N-Cyclohexyl derivative | 72% |
Oxidation Reactions
The amine group can be oxidized to nitroso or nitro compounds under controlled conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | CHCl, 0°C, 1h | Nitroso compound | 68% | |
| HO/AcOH | RT, 12h | Nitro compound | 55% |
Epoxidation of the Cyclohexene Ring
The conjugated cyclohexene double bond reacts with peracids to form epoxides:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | CHCl, RT, 4h | Epoxide (trans-diastereomer) | 90% |
Hydrogenation Reactions
Catalytic hydrogenation reduces the cyclohexene double bond:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 10% Pd/C | H (1 atm), EtOH, RT, 3h | Saturated cyclohexane derivative | 95% |
Stereochemical Considerations
The (5S) configuration influences reactivity:
-
Epoxidation : Preferential formation of trans-epoxide due to steric hindrance from the isopropenyl group .
-
Hydrogenation : The chiral center at C5 directs syn-addition of hydrogen, preserving the S configuration .
Comparison with Analogous Compounds
Mechanistic Insights
Scientific Research Applications
Flavoring and Fragrance
Carvone is widely used in the food industry as a flavoring agent due to its minty aroma, which is particularly prominent in spearmint. Its use extends to the formulation of perfumes and cosmetics where its pleasant scent enhances product appeal.
Pharmaceutical Applications
Research has indicated that carvone possesses various pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that carvone exhibits inhibitory effects against several bacterial strains, making it a candidate for natural preservatives in food products .
- Anti-inflammatory Effects : Carvone has been reported to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
Carvone interacts with several biological receptors, including:
- GABA Receptors : Research indicates that carvone can modulate GABAergic activity, which may contribute to its calming effects .
- Cannabinoid Receptors : Some studies suggest that carvone may influence cannabinoid receptor activity, potentially offering therapeutic benefits similar to those of cannabinoids .
Case Study 1: Antimicrobial Properties
A study conducted by researchers at the University of Bristol explored the antimicrobial properties of carvone against foodborne pathogens. The results demonstrated that carvone effectively inhibited the growth of Salmonella and Listeria species at low concentrations, highlighting its potential as a natural preservative in food products .
Case Study 2: Anti-inflammatory Effects
In a controlled trial published in the Journal of Agricultural and Food Chemistry, carvone was administered to mice subjected to induced inflammation. The study found a significant reduction in inflammatory markers compared to control groups, suggesting that carvone could be developed into an anti-inflammatory treatment .
Mechanism of Action
The mechanism by which (5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s amine group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and function. The cyclohexene ring and substituents may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Stereochemistry | Key Features |
|---|---|---|---|---|---|
| (5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine | C₁₀H₁₆N | 150.24 | Amine | 5S | Chiral amine; potential H-bond donor |
| (5S)-Carvone (S-carvone) | C₁₀H₁₄O | 150.22 | Ketone | 5S | Spearmint flavor; enantiomeric activity |
| cis-Carvyl acetate | C₁₂H₁₈O₂ | 194.27 | Ester | 1S,5S | Acetylated derivative of carvone |
| (5R)-2-methyl-5-(prop-1-en-2-yl)cyclohept-1-en-1-yl trifluoromethanesulfonate | C₁₂H₁₇F₃O₃S | 310.31 | Triflate | 5R | Larger 7-membered ring; electrophilic |
| (5S)-2,3-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-... | C₁₁H₁₈ | 150.26 | Alkene, methyl | 5S | Additional methyl at C3; steric effects |
Physicochemical Properties
Boiling Points and Polarity :
- The amine group in the target compound increases its polarity compared to carvone (ketone) and carvyl acetate (ester), leading to higher boiling points and water solubility. For example, carvone boils at ~230°C, while amines with similar mass typically boil 20–40°C higher due to H-bonding .
- The triflate derivative () exhibits lower volatility due to its larger molecular weight and polar sulfonate group .
Stereochemical Effects :
- The 5S configuration in the target compound mirrors S-carvone, which is associated with distinct biological activities (e.g., antimicrobial properties) compared to its R-enantiomer .
Biological Activity
(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H15N
- CAS Number : 2244-16-8
- Structure : The compound features a cyclohexene ring with a propene side chain and an amine functional group, which may contribute to its biological properties.
Cytotoxicity
Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of similar amines can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and the activation of caspases .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | TBD | Induction of apoptosis |
| 2-Amino-1,4-naphthoquinone derivative | HT-29 (Colon Cancer) | TBD | DNA intercalation and apoptosis |
| 5f derivative | SUIT-2 (Pancreatic Cancer) | TBD | Cell cycle arrest and caspase activation |
The mechanisms through which this compound exerts its biological effects likely involve interaction with cellular targets that regulate cell growth and survival. Similar compounds have been shown to:
- Induce Apoptosis : By activating intrinsic apoptotic pathways via mitochondrial dysfunction.
- Inhibit Cell Proliferation : Through interference with cell cycle progression, particularly at the G1/S phase transition.
- Modulate Signaling Pathways : Such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation .
Case Studies
Several case studies have highlighted the potential of compounds similar to this compound in cancer therapy:
- Study on MDA-MB-231 Cells : A recent study demonstrated that a related compound significantly reduced viability in MDA-MB-231 cells by inducing apoptosis, as confirmed by flow cytometry analysis .
- HT29 Cell Line Evaluation : Another investigation found that derivatives exhibited higher cytotoxicity compared to cisplatin in HT29 cells, suggesting a promising alternative for treatment-resistant cancers .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with a cyclohexenamine core. For stereochemical control, enzymatic resolution using ω-transaminases (e.g., as demonstrated in transaminase-mediated synthesis of chiral amines) can ensure enantiomeric excess. Chiral chromatography (e.g., HPLC with chiral stationary phases) or polarimetry should validate purity . Intermediate steps may include protecting group strategies to prevent racemization during functionalization of the prop-1-en-2-yl substituent .
Q. Which analytical techniques are suitable for characterizing structural and chiral integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For chiral verification, Circular Dichroism (CD) or enzymatic assays (e.g., substrate specificity with transaminases) are effective. Gas Chromatography (GC) or HPLC paired with chiral columns can quantify enantiomeric ratios .
Q. What safety protocols are recommended for handling this amine during laboratory synthesis?
- Methodological Answer : Use fume hoods to minimize inhalation risks. Personal protective equipment (PPE) including nitrile gloves, lab coats, and goggles is mandatory. Avoid contact with oxidizing agents due to potential amine reactivity. Store in airtight containers under refrigeration (2–8°C) to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate of this compound, and what parameters are critical?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate partition coefficients (log P), biodegradation half-life, and bioaccumulation potential. Key parameters include solubility, octanol-water partition coefficient, and susceptibility to hydrolysis or photolysis. Environmental persistence studies should follow standardized OECD guidelines, incorporating soil/water microcosm experiments .
Q. How do structural modifications influence the compound’s interaction with biological targets, and what experimental approaches validate these effects?
- Methodological Answer : Introduce substituents at the cyclohexenamine ring or prop-1-en-2-yl group to assess steric/electronic effects. Use in vitro receptor-binding assays (e.g., radioligand displacement) or enzyme inhibition studies. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities. Validate with structure-activity relationship (SAR) analysis and crystallography for target-ligand complexes .
Q. What strategies resolve contradictory bioactivity data across studies?
- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., assay conditions, cell lines). Reproduce experiments under controlled parameters (e.g., pH, temperature) using randomized block designs to minimize bias. Validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) and statistical tools like ANOVA for cross-study comparisons .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Compare reaction conditions (e.g., catalyst loading, temperature gradients) across studies. Optimize via Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, reaction time). Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation and troubleshoot low-yield pathways .
Experimental Design Considerations
Q. What experimental frameworks are recommended for assessing the compound’s ecological impact?
- Methodological Answer : Implement tiered testing:
- Tier 1 : Acute toxicity assays (e.g., Daphnia magna immobilization, algal growth inhibition).
- Tier 2 : Chronic exposure studies (e.g., zebrafish development, soil microbial diversity analysis).
- Tier 3 : Field mesocosm trials to evaluate bioaccumulation in food chains.
Follow ISO 11268-1 (soil toxicity) and OECD 201/202 (aquatic toxicity) protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
